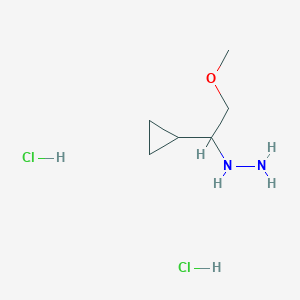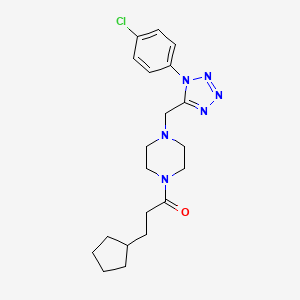
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 2044713-74-6 . It has a molecular weight of 203.11 and is extensively used in scientific research and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-9-4-6 (8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The chemical compound (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride, through its derivatives, has been studied for its potential in synthesizing new compounds with antimicrobial and antitubercular activities. For instance, new pyrazoline and isoxazole derivatives synthesized from hydrazine hydrate have demonstrated significant antimicrobial properties. These compounds were tested against various microbes, highlighting the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride derivatives in contributing to the development of new antimicrobial agents (Vyas et al., 2008).
Nucleophilic Addition Reactions
Donor-acceptor cyclopropanes, reacting under Lewis acid with hydrazonyl chlorides, afford tetrahydropyridazines. This process, considered a [3+3]-cycloaddition, involves (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride or its analogs. It offers an efficient method for accessing a variety of structurally diverse pyridazine derivatives, underlining the compound's utility in synthetic chemistry for creating complex cyclic structures (Garve et al., 2016).
Development of Antiproliferative Agents
Research into the derivatives of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride has also contributed to the development of antiproliferative agents. A compound synthesized from this chemical showed significant inhibitory activity against cancer cell lines. This underscores the potential of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride in the synthesis of compounds with potential therapeutic applications, especially in oncology (Lu et al., 2021).
Environmental and Biological Sensing
The compound has been used in the design of fluorescent probes for environmental and biological applications. A specific study detailed the synthesis of a fluorescent probe for detecting hydrazine in water samples, demonstrating the compound's role in environmental monitoring and public health. Such applications highlight the versatility of (1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride and its derivatives in various scientific fields, including environmental science and sensor technology (Zhu et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
(1-cyclopropyl-2-methoxyethyl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-9-4-6(8-7)5-2-3-5;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDDPHUFINEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropyl-2-methoxyethyl)hydrazine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B2695343.png)
![1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2695345.png)

![N-(4-butylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2695350.png)
![1'-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2695352.png)

![1-(4-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2695354.png)

methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B2695356.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2695357.png)
![Ethyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2695361.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2695362.png)
